molecular formula C20H15N3O B2922352 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide CAS No. 54559-57-8

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide

Cat. No. B2922352
CAS RN: 54559-57-8
M. Wt: 313.36
InChI Key: CYAYXDZRIIBIMZ-UHFFFAOYSA-N
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Description

“N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide” is a compound that was synthesized and characterized by 1H NMR, IR, elemental, and X-ray analysis . It is a heterocyclic compound, which is an important class of organic compounds .


Synthesis Analysis

The compound was synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The compound crystallizes in a triclinic crystal system with space group P-1. The unit cell parameters are a = 10.2350 (5) Ǻ, b = 14.7494 (7) Ǻ, c = 24.2813 (11) Ǻ, α = 79.084 (4) °, β = 83.927 (4) °, γ = 80.039 (4) °, V = 3534.8 (3) Å 3 and Z = 12 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .


Chemical Reactions Analysis

The compound was synthesized by direct coupling of 2-aminobenzothiazole with carboxylic acids . The reaction was catalyzed by 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .

Scientific Research Applications

Antioxidant Activity

Benzamide derivatives, including N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]benzamide, have been studied for their antioxidant properties . These compounds can scavenge free radicals and chelate metals, which is crucial in protecting cells from oxidative stress . The antioxidant activity is measured using assays like total antioxidant capacity and free radical scavenging ability. This application is significant in the development of treatments for diseases where oxidative stress plays a role, such as neurodegenerative disorders.

Antibacterial Agents

The benzamide compound has shown promising results as an antibacterial agent . It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria . The compound’s ability to inhibit bacterial growth makes it a potential candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Anticancer Activity

Benzimidazole derivatives are known for their potential in anticancer therapy . They can interfere with cancer cell proliferation and induce apoptosis . Research in this area focuses on synthesizing new benzamide compounds and evaluating their efficacy against different cancer cell lines, aiming to discover novel chemotherapeutic agents.

Anti-inflammatory Activity

These compounds have also been reported to exhibit anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines and mediators, which is beneficial in treating inflammatory conditions like arthritis and inflammatory bowel disease.

Pharmacokinetic Profile

The pharmacokinetic profile of benzamide derivatives is favorable, indicating good absorption, distribution, metabolism, and excretion (ADME) properties . This aspect is crucial in drug development, ensuring that the compound reaches the target site in the body and is metabolized and excreted efficiently.

Drug Discovery

Benzamide and benzimidazole derivatives are widely used in drug discovery due to their versatile biological activities . They serve as a scaffold for designing drugs with various therapeutic applications, including antiviral, antiparasitic, and antihypertensive effects.

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c24-20(14-8-2-1-3-9-14)23-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22-19/h1-13H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAYXDZRIIBIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Benzoylamino)phenyl]-1H-benzimidazole

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